molecular formula C18H18N4OS B5718148 2-[(5-ethyl-4H-1,2,4-triazol-3-yl)thio]-N,N-diphenylacetamide

2-[(5-ethyl-4H-1,2,4-triazol-3-yl)thio]-N,N-diphenylacetamide

Cat. No. B5718148
M. Wt: 338.4 g/mol
InChI Key: CVKILIFUURERGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(5-ethyl-4H-1,2,4-triazol-3-yl)thio]-N,N-diphenylacetamide, also known as ETDA, is a chemical compound that has gained interest in the scientific community due to its potential applications in various fields. ETDA is a thioamide derivative of diphenylacetic acid and triazole, which has been synthesized using various methods.

Mechanism of Action

The mechanism of action of 2-[(5-ethyl-4H-1,2,4-triazol-3-yl)thio]-N,N-diphenylacetamide is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes or proteins in the body, which may be involved in various biological processes.
Biochemical and Physiological Effects:
2-[(5-ethyl-4H-1,2,4-triazol-3-yl)thio]-N,N-diphenylacetamide has been shown to exhibit various biochemical and physiological effects. It has been reported to have antimicrobial and anticancer activities. 2-[(5-ethyl-4H-1,2,4-triazol-3-yl)thio]-N,N-diphenylacetamide has also been found to inhibit the growth of certain cancer cells by inducing apoptosis, which is programmed cell death.

Advantages and Limitations for Lab Experiments

2-[(5-ethyl-4H-1,2,4-triazol-3-yl)thio]-N,N-diphenylacetamide has several advantages for lab experiments. It is relatively easy to synthesize and has a high yield. It is also stable under normal laboratory conditions. However, one limitation of 2-[(5-ethyl-4H-1,2,4-triazol-3-yl)thio]-N,N-diphenylacetamide is that it is not water-soluble, which may limit its use in certain experiments.

Future Directions

There are several future directions for the research on 2-[(5-ethyl-4H-1,2,4-triazol-3-yl)thio]-N,N-diphenylacetamide. One potential direction is the synthesis of new 2-[(5-ethyl-4H-1,2,4-triazol-3-yl)thio]-N,N-diphenylacetamide derivatives with improved biological activities. Another direction is the investigation of the mechanism of action of 2-[(5-ethyl-4H-1,2,4-triazol-3-yl)thio]-N,N-diphenylacetamide to better understand its biological effects. Additionally, the development of new methods for the synthesis of 2-[(5-ethyl-4H-1,2,4-triazol-3-yl)thio]-N,N-diphenylacetamide may also be explored.
In conclusion, 2-[(5-ethyl-4H-1,2,4-triazol-3-yl)thio]-N,N-diphenylacetamide is a chemical compound that has potential applications in various scientific fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on 2-[(5-ethyl-4H-1,2,4-triazol-3-yl)thio]-N,N-diphenylacetamide may lead to the development of new compounds with potential biological activities.

Synthesis Methods

2-[(5-ethyl-4H-1,2,4-triazol-3-yl)thio]-N,N-diphenylacetamide has been synthesized using different methods such as the reaction of diphenylacetic acid with thionyl chloride followed by the reaction with 5-ethyl-4H-1,2,4-triazole-3-thiol. Another method involves the reaction of diphenylacetyl chloride with 5-ethyl-4H-1,2,4-triazole-3-thiol in the presence of a base.

Scientific Research Applications

2-[(5-ethyl-4H-1,2,4-triazol-3-yl)thio]-N,N-diphenylacetamide has various potential applications in scientific research. It has been used as a ligand in metal complexes, which can be used as catalysts for various organic reactions. 2-[(5-ethyl-4H-1,2,4-triazol-3-yl)thio]-N,N-diphenylacetamide has also been used in the synthesis of new compounds with potential biological activities such as antimicrobial and anticancer agents.

properties

IUPAC Name

2-[(5-ethyl-1H-1,2,4-triazol-3-yl)sulfanyl]-N,N-diphenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4OS/c1-2-16-19-18(21-20-16)24-13-17(23)22(14-9-5-3-6-10-14)15-11-7-4-8-12-15/h3-12H,2,13H2,1H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVKILIFUURERGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC(=NN1)SCC(=O)N(C2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(5-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N,N-diphenylacetamide

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